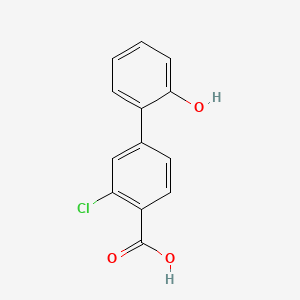

2-Chloro-4-(2-hydroxyphenyl)benzoic acid

Description

Historical Context and Discovery

Significance in Organic Chemistry Research

This compound occupies a critical niche in synthetic organic chemistry due to its dual functional groups: a chlorine atom at the 2-position and a phenolic hydroxyl group at the 4-position of the benzoic acid backbone. These features enable diverse reactivity, including:

- Metal-catalyzed cross-coupling : The chlorine substituent facilitates palladium-catalyzed reactions, such as Suzuki-Miyaura couplings, for constructing biaryl systems.

- Acid-base interactions : The carboxylic acid and phenolic hydroxyl groups allow salt and cocrystal formation, which are pivotal in pharmaceutical solid-state chemistry.

- Halogen bonding : The chloro group participates in weak non-covalent interactions, influencing crystal packing in supramolecular assemblies.

Studies highlight its utility as a precursor for bioactive molecules, particularly in antiviral and immunomodulatory research. Its role in synthesizing poly(arylene ether)s and poly(arylene sulfone)s further underscores its industrial relevance.

Position Within Halogenated Benzoic Acid Derivatives

The compound distinguishes itself from related derivatives through its substitution pattern and electronic effects:

The ortho-hydroxyphenyl group introduces steric hindrance and hydrogen-bonding capacity, enabling unique crystal engineering applications compared to simpler chloro- or nitro-substituted analogs.

Nomenclature and Chemical Identity

Systematic Name :

this compound.

Molecular Formula :

C13H9ClO3.

Structural Features :

- A benzoic acid core with a chlorine atom at position 2.

- A 2-hydroxyphenyl group (C6H4OH) at position 4.

Key Identifiers :

| Property | Value | Source |

|---|---|---|

| CAS Registry | 1261938-18-4 | |

| Molecular Weight | 248.66 g/mol | |

| SMILES | OC(=O)C1=C(Cl)C=C(C2=CC=CC=C2O)C=C1 | |

| InChI Key | NOFMDQISUTYLFX-UHFFFAOYSA-N |

The compound’s IUPAC name reflects its substitution pattern: the numbering prioritizes the carboxylic acid group (-COOH) at position 1, followed by chlorine at position 2 and the 2-hydroxyphenyl group at position 4. Its structural complexity places it among advanced intermediates in medicinal chemistry, particularly for designing kinase inhibitors or protease modulators.

Properties

IUPAC Name |

2-chloro-4-(2-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-11-7-8(5-6-10(11)13(16)17)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFMDQISUTYLFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20688682 | |

| Record name | 3-Chloro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261938-18-4 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-2′-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261938-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation of 2-Chlorofluorobenzene

In the first step, 2-chlorofluorobenzene undergoes electrophilic acylation using acetyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is typically employed due to its high efficacy in activating the aromatic ring for electrophilic attack. The reaction proceeds at elevated temperatures (80–130°C), yielding 2-chloro-4-acetyl-5-fluorophenyl acetate as an intermediate.

Key Conditions :

Oxidative Cleavage with Chlorinated Soda Solution

The acetylated intermediate is subsequently oxidized using sodium hypochlorite (NaClO) under reflux. This step converts the acetyl group into a carboxylic acid moiety while preserving the halogen substituents. The reaction is typically conducted in aqueous medium at 100°C for 2 hours, achieving an 80% yield of the final product.

Optimization Insights :

-

Oxidant Concentration : 150 g/L reactive chlorine in NaClO solution ensures complete conversion.

-

Workup : Acidification with concentrated HCl precipitates the product, which is purified via recrystallization from ethanol-water mixtures.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods based on yield, scalability, and practicality:

| Method | Yield | Catalyst | Temperature | Scalability |

|---|---|---|---|---|

| Friedel-Crafts/NaClO | 80% | AlCl₃ | 120°C | Industrial |

| Suzuki-Miyaura (hypothetical) | ~50%* | Pd(PPh₃)₄ | 80°C | Laboratory |

*Estimated based on analogous reactions.

Industrial-Scale Production Considerations

The Friedel-Crafts route dominates industrial settings due to its cost-effectiveness and minimal purification requirements. Key adaptations include:

Chemical Reactions Analysis

2-Chloro-4-(2-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as ammonia or diphenylphosphide.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Chloro-4-(2-hydroxyphenyl)benzoic acid is utilized in various scientific research fields:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

Medicine: It is investigated for its potential therapeutic effects and interactions with biological targets.

Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-hydroxyphenyl)benzoic acid involves its interaction with specific proteins in the body. It binds to these proteins, altering their structure and function. This can lead to various physiological effects, depending on the proteins affected. For example, if the compound interacts with proteins involved in the immune system, it can modulate the body’s ability to fight infections and diseases.

Comparison with Similar Compounds

Key Findings:

Structural Influence on Reactivity :

- Electron-withdrawing groups (e.g., nitro, sulfonyl) increase acidity and electrophilicity, enhancing reactivity in substitution reactions .

- Electron-donating groups (e.g., hydroxyl, piperazinyl) improve solubility in polar solvents and enable hydrogen bonding, critical in crystal engineering .

Biological and Industrial Applications: Agrochemicals: The trifluoromethylphenoxy derivative (CAS 59587-01-8) is a precursor to acifluorfen, a herbicide . Pharmaceuticals: Piperazinyl and ureido derivatives are intermediates in kinase inhibitors and antipsychotic drugs . Toxicity: Nitrophenyl and fluorinated analogs exhibit higher toxicity, necessitating stringent safety protocols .

Physicochemical Properties :

Biological Activity

2-Chloro-4-(2-hydroxyphenyl)benzoic acid, commonly known as a derivative of benzoic acid, has garnered attention due to its potential biological activities. This compound is characterized by its structural features, which include a chlorine atom and a hydroxyl group that significantly influence its interaction with biological systems. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H10ClO3. The presence of the chlorine atom and the hydroxyl group plays a crucial role in its solubility and reactivity, impacting its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : This compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting these enzymes, it reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

- Antioxidant Activity : Studies have indicated that derivatives of this compound exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies

Several studies have explored the biological effects of this compound:

- Inflammatory Response Modulation : A study demonstrated that treatment with this compound significantly reduced inflammatory markers in animal models of arthritis. The mechanism was linked to the inhibition of COX-2 expression and subsequent reduction in prostaglandin E2 levels.

- Antioxidant Efficacy : Research involving various derivatives indicated that some compounds exhibited antioxidant activity greater than that of ascorbic acid in DPPH radical scavenging assays. This suggests potential applications in preventing oxidative stress-related diseases .

- Antimicrobial Activity : In vitro studies showed that this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be effective at low concentrations, indicating its potential as an antimicrobial agent .

Q & A

Basic: What are the standard synthetic routes for preparing 2-Chloro-4-(2-hydroxyphenyl)benzoic acid, and what key reagents are involved?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzoic acid core. Common approaches include:

- Electrophilic Aromatic Substitution (EAS): Introduce chlorine and hydroxyphenyl groups using chlorinating agents (e.g., Cl2/FeCl3) and phenol derivatives under acidic conditions.

- Coupling Reactions: Suzuki-Miyaura coupling to attach the 2-hydroxyphenyl group to a pre-chlorinated benzoic acid scaffold. Palladium catalysts (e.g., Pd(PPh3)4), bases (K2CO3), and polar aprotic solvents (DMF) are critical for cross-coupling efficiency .

- Hydrolysis of Esters: Final hydrolysis of ester-protected intermediates (e.g., methyl esters) using NaOH or LiOH in aqueous THF to yield the free benzoic acid .

Key Reagents Table:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Chlorination | Cl2, FeCl3 | Introduce Cl substituent |

| Coupling | Pd(PPh3)4, K2CO3, DMF | Attach hydroxyphenyl group |

| Hydrolysis | NaOH, H2O/THF | De-esterification to carboxylic acid |

Advanced: How do electron-withdrawing substituents (Cl, OH) influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The chlorine (Cl) and hydroxyl (OH) groups exert competing electronic effects:

- Cl (σm > 0): Acts as a meta-directing, electron-withdrawing group, deactivating the ring and reducing electrophilicity at the para position.

- OH (σp < 0): The phenolic OH group is electron-donating via resonance, activating the ortho/para positions.

Mechanistic Implications:

- Competitive Reactivity: In substitution reactions (e.g., amination), the OH group directs nucleophiles to the ortho/para positions, while Cl deactivates the meta position. Kinetic studies using isotopic labeling (<sup>18</sup>O) or computational DFT analysis can map transition states .

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, favoring substitution at OH-activated positions.

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

- Spectroscopy:

- NMR (<sup>1</sup>H, <sup>13</sup>C): Assign peaks using DEPT-135/HSQC to differentiate aromatic protons (δ 6.5–8.5 ppm) and carboxylic acid protons (broad ~δ 12 ppm).

- FT-IR: Confirm carboxylic acid (O-H stretch ~2500–3000 cm<sup>−1</sup>), C=O (~1680 cm<sup>−1</sup>), and C-Cl (~550 cm<sup>−1</sup>) .

- Crystallography:

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

Contradictions may arise from:

- Disordered Solvent Molecules: Use SQUEEZE in PLATON to model electron density from disordered regions .

- Twinned Crystals: Apply the TWIN law in SHELXL and refine using HKLF5 format. Validate with Rint (< 0.1) and Flack parameter analysis .

- Polymorphism: Compare unit cell parameters (a, b, c) across multiple datasets. Differential Scanning Calorimetry (DSC) identifies thermal transitions between polymorphs.

Advanced: What in vitro assays are suitable for evaluating its biological activity, considering structural features?

Methodological Answer:

- Enzyme Inhibition Assays:

- Cellular Uptake Studies:

Basic: How does this compound compare to analogs like 2-Chloro-4-(3-fluorophenyl)benzoic acid in reactivity?

Methodological Answer:

- Electronic Effects: Fluorine’s strong σp (> 0.5) increases ring electron deficiency vs. OH (σp < 0), making fluorophenyl analogs less reactive in electrophilic substitutions.

- Synthetic Flexibility: The hydroxyl group in this compound allows for further derivatization (e.g., O-alkylation), unlike fluorine.

- Biological Activity: OH enhances hydrogen-bonding potential, improving target affinity compared to F analogs .

Advanced: What computational methods can predict its pharmacokinetic properties?

Methodological Answer:

- ADME Prediction: Use SwissADME to compute logP (lipophilicity), topological polar surface area (TPSA), and bioavailability scores. The hydroxyl group increases TPSA (~60 Ų), reducing blood-brain barrier penetration.

- Molecular Dynamics (MD): Simulate binding to serum albumin (PDB: 1AO6) to estimate plasma half-life. Cl substituents may stabilize hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.